5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a substituted amine with a carboxylic acid derivative under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Pyrrole Derivatives: Compounds with a pyrrole ring, known for their medicinal properties and applications in drug development.
Uniqueness
5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-benzyl-1-(2-hydroxy-5-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O6/c1-22(21(28)29)17-16(18(23-22)14-10-13(30-2)8-9-15(14)25)19(26)24(20(17)27)11-12-6-4-3-5-7-12/h3-10,16-18,23,25H,11H2,1-2H3,(H,28,29) |
InChI Key |
PBTRMFPXAIATPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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